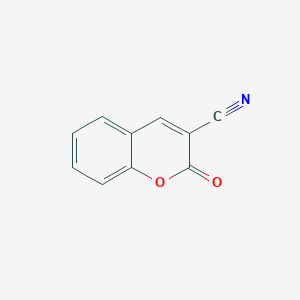

3-Cyanocoumarin

説明

Significance of 3-Cyanocoumarin within the Coumarin (B35378) Class of Heterocycles

Coumarins, a group of compounds characterized by a benzopyrone structure, are widely recognized for their diverse biological activities and applications. researchgate.net Within this important class, this compound (2-oxo-2H-chromene-3-carbonitrile) stands out due to the presence of a nitrile (cyano) group at the 3-position of the coumarin core. ontosight.ai This electron-withdrawing group significantly influences the electronic properties of the coumarin ring system, enhancing its reactivity and imparting unique photophysical characteristics.

The significance of this compound lies in its role as a versatile synthetic intermediate. chemimpex.combookpi.org The cyano group can be readily transformed into a variety of other functional groups, such as carboxylic acids, amides, and esters, providing a gateway to a vast library of novel coumarin derivatives. researchgate.net This chemical tractability allows researchers to systematically modify the coumarin scaffold to fine-tune its biological and physical properties for specific applications. Furthermore, the cyano group itself can participate in various chemical reactions, including cycloadditions and multicomponent reactions, further expanding the synthetic utility of this compound as a building block for more complex molecular architectures. chemimpex.com

Historical Context of Coumarin Research and the Emergence of this compound

Research into coumarins dates back to the early 19th century with the isolation of the parent compound, coumarin, from the tonka bean. researchgate.net The initial focus of coumarin research was on the isolation and structural elucidation of naturally occurring derivatives and the investigation of their biological properties, which led to the discovery of potent anticoagulants like warfarin. researchgate.netwikipedia.org

The emergence of this compound as a key player in coumarin chemistry is a more recent development, driven by the advancements in synthetic organic chemistry. Early methods for the synthesis of 3-cyanocoumarins often involved the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or malononitrile (B47326). derpharmachemica.com These reactions were traditionally carried out using basic catalysts such as piperidine (B6355638) or pyridine. derpharmachemica.com Over the years, significant efforts have been made to develop more efficient and environmentally benign synthetic protocols. These include the use of phase transfer catalysis, microwave irradiation, and various solid-supported catalysts to improve reaction times, yields, and to avoid the use of hazardous solvents. derpharmachemica.comresearchgate.net The development of these improved synthetic methods has made this compound and its derivatives more readily accessible, fueling their exploration in a wide range of research areas.

Interdisciplinary Research Relevance of this compound

The unique properties of this compound have propelled its application across a broad spectrum of scientific fields, highlighting its interdisciplinary importance.

Medicinal Chemistry: this compound derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net The ability to functionalize the coumarin core via the cyano group allows for the rational design of molecules that can interact with specific biological targets. chemimpex.comontosight.ai

Fluorescent Probes and Sensors: A significant area of application for this compound is in the development of fluorescent probes for biological imaging and sensing. chemimpex.comresearchgate.net The coumarin scaffold often exhibits inherent fluorescence, and the introduction of a cyano group, along with other substituents, can modulate its photophysical properties, such as emission wavelength and quantum yield. ontosight.ai These tailored fluorescent molecules can be used to detect metal ions, reactive oxygen species, and enzymatic activity within living cells. nih.gov For instance, certain this compound derivatives have been utilized in the fabrication of fluorescent probes for the early detection of cancer cells. researchgate.netresearchgate.net

Materials Science: The optical properties of 3-cyanocoumarins also make them valuable in materials science. chemimpex.com They have been explored for use in the development of advanced materials with specific optical characteristics, such as fluorescent dyes and optical brighteners. chemimpex.comwikipedia.org Their stability and reactivity are advantageous for incorporation into polymeric structures and other materials. chemimpex.com

Organic Synthesis: As a versatile building block, this compound is a valuable tool for organic chemists. chemimpex.com It serves as a precursor for the synthesis of a wide range of heterocyclic compounds and complex organic molecules through various chemical transformations. researchgate.net

Detailed Research Findings on this compound

Recent research has further illuminated the potential of this compound derivatives. For example, covalent-assembly based fluorescent probes incorporating a 7-diethylamino-3-cyanocoumarin fluorophore have been developed for the detection of specific enzymes like hNQO1 in living cells. frontiersin.org These probes exhibit a "turn-on" fluorescence response upon enzymatic reaction, enabling sensitive and selective imaging. frontiersin.org

Furthermore, the synthesis of furo[3,2-c]coumarin derivatives, which can be prepared from 4-hydroxycoumarin (B602359), has led to the development of selective fluorescent sensors for metal ions like Fe3+. nih.gov These studies demonstrate the ongoing efforts to create sophisticated molecular tools based on the coumarin framework, with this compound often playing a pivotal role in their design and synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJALQPLNMEDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164728 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15119-34-3 | |

| Record name | 3-Cyanocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Cyanocoumarin and Its Derivatives

Chemo- and Regioselective Synthetic Approaches

Knoevenagel Condensation Strategies for 3-Cyanocoumarin Synthesis

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 3-cyanocoumarins. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), typically in the presence of a basic catalyst. scispace.comtandfonline.com The versatility of this reaction allows for the introduction of various substituents onto the coumarin (B35378) core, leading to a diverse library of derivatives.

A variety of catalysts have been employed to enhance the efficiency and selectivity of the Knoevenagel condensation for this compound synthesis. Molecular iodine has been demonstrated as an effective catalyst for the one-pot synthesis of 3-cyanocoumarins from 2-hydroxybenzaldehydes and malononitrile. researchgate.net This method is notable for its operational simplicity and good to excellent yields. Research has shown that this reaction proceeds efficiently under both thermal and microwave conditions, with microwave irradiation significantly reducing reaction times. researchgate.net

Potassium 1,2,3,6-tetrahydrophthalimide (B42971) (PPI) has also been identified as a potent organocatalyst for this transformation. scispace.combhu.ac.in The use of PPI in aqueous media at room temperature provides a green and efficient route to 3-cyanocoumarins and related derivatives. scispace.com This catalytic system offers several advantages, including high yields, clean reaction profiles, and simple work-up procedures. scispace.com The reaction of salicylaldehydes with malononitrile in the presence of PPI in water has been shown to produce 2-imino-2H-chromene-3-carbonitriles, which can be readily converted to the corresponding 3-cyanocoumarins. scispace.com

Other catalysts that have been successfully used include basic alumina, which facilitates the reaction under solvent-free grinding conditions, and various Lewis acids like ZrCl₄ in ionic liquids. researchgate.netresearchgate.net The choice of catalyst can significantly influence the reaction conditions and outcomes, allowing for optimization based on the desired product and substrate.

Table 1: Catalyst-Mediated Knoevenagel Condensation for this compound Synthesis

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Iodine | 2-Hydroxybenzaldehydes, Malononitrile | Thermal or Microwave | 85-95 (Microwave) | researchgate.net |

| Potassium 1,2,3,6-Tetrahydrophthalimide (PPI) | Salicylaldehydes, Malononitrile | Water, Room Temp | up to 93 | scispace.com |

| Basic Alumina | 2-Hydroxybenzaldehydes, Malononitrile/Ethyl Cyanoacetate | Grinding, Solvent-free | 82-90 | researchgate.net |

| ZrCl₄/[bmim]BF₄ | Salicylaldehydes, Malononitrile | Ionic Liquid | Good | researchgate.net |

| Sodium Hydroxide (B78521) | o-Hydroxybenzaldehyde, Malononitrile | Water, Room Temp | Not specified | tandfonline.comtandfonline.com |

| Piperidine (B6355638)/Iodine | Salicylaldehyde, Amines, Diethylmalonate | Ethanol (B145695), Reflux | up to 79 | mdpi.com |

| Yb(OTf)₃ | Salicylaldehydes, Meldrum's acid | Microwave, Solvent-free | 93-98 | nih.gov |

| Iron(III) Chloride | Salicylaldehydes, Malononitrile/Ethyl 2-cyanoacetate | Ethanol | up to 72 | nih.gov |

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the Knoevenagel condensation, this has led to the exploration of solvent-free and green chemistry approaches. One such method involves the grinding of aromatic aldehydes and active methylene compounds over basic alumina. researchgate.netresearchgate.net This solvent-free technique is simple, efficient, and avoids the use of hazardous organic solvents. researchgate.net The reaction of 2-hydroxybenzaldehydes with malononitrile or ethyl cyanoacetate using this grinding method, followed by treatment with p-toluenesulphonic acid (PTSA), affords 3-cyano- and 3-carbethoxycoumarins in high yields. researchgate.net

The use of water as a reaction medium is another key aspect of green chemistry. The Knoevenagel condensation for the synthesis of 3-substituted coumarins has been successfully carried out in water, often with the aid of a catalyst. tandfonline.comclockss.org For instance, the reaction of salicylaldehydes with malononitrile in water catalyzed by sodium hydroxide proceeds at room temperature. tandfonline.comtandfonline.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, have also been employed as both a green solvent and a catalyst for the synthesis of coumarin derivatives, providing high yields. nih.gov The use of waste curd water as a solvent further highlights the innovative approaches being taken to make this synthesis more sustainable. eurjchem.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis via Knoevenagel condensation, microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods. researchgate.netnih.gov

The synthesis of 3-cyanocoumarins and their 4-methyl analogues from 2-hydroxybenzaldehydes or 2-hydroxyacetophenones and malononitrile can be efficiently achieved under microwave irradiation. researchgate.netderpharmachemica.com For example, using iodine as a catalyst, the reaction time can be reduced from hours under thermal conditions to just a few minutes with microwave heating, with yields often exceeding 90%. researchgate.net Similarly, a solvent-free approach using fly ash as a solid support and Triton-B as a catalyst under microwave irradiation provides an eco-friendly method for producing 3-cyano and 3-cyano-4-methylcoumarins. derpharmachemica.com

However, it is worth noting that the success of microwave-assisted synthesis can be dependent on the specific reactants and conditions. For instance, one study reported a failed attempt to synthesize this compound from salicylaldehyde and ethyl cyanoacetate or malononitrile under specific microwave conditions that were successful for other derivatives. jonuns.comjonuns.com This highlights the importance of optimizing reaction parameters for each specific transformation.

Table 2: Microwave-Assisted Knoevenagel Condensation for this compound Synthesis

| Reactants | Catalyst/Support | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxybenzaldehydes, Malononitrile | Iodine | Microwave (900W) | 2-5 min | 85-95 | researchgate.net |

| 2-Hydroxybenzaldehydes/acetophenones, Malononitrile | Triton-B / Fly ash | Solvent-free, Microwave | Not specified | Good | derpharmachemica.com |

| Salicylaldehydes, Malononitrile | ZrCl₄ / [bmim]BF₄ | Ionic Liquid, Microwave | Short | Good | researchgate.net |

| Salicylaldehydes, Meldrum's acid | Yb(OTf)₃ | Solvent-free, Microwave | Not specified | 93-98 | nih.gov |

Solvent-Free and Green Chemistry Approaches in Knoevenagel Condensation

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) offers an efficient methodology for carrying out reactions between reactants located in different phases, typically an aqueous phase and an organic phase. This technique has been successfully applied to the synthesis of 3-cyanocoumarins, providing improvements in reaction time and yield compared to conventional methods.

An efficient one-pot synthesis of 3-cyano- and 3-cyano-4-methylcoumarins has been reported using phase transfer catalysis at room temperature. orientjchem.org The reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate is carried out in a biphasic system of benzene (B151609) and saturated aqueous potassium carbonate, with tetra-n-butylammonium hydrogensulphate as the phase transfer catalyst. This method is advantageous due to its mild reaction conditions, short reaction times (around 30 minutes), and straightforward work-up. The use of PTC avoids the need for anhydrous conditions and harsh bases like sodium ethoxide or pyridine, which are often required in traditional syntheses. Another study utilized tetramethylammonium (B1211777) hydroxide as a phase transfer catalyst in water for the synthesis of various 3-substituted coumarins. tsijournals.com

Multi-Component Reactions for the Formation of this compound Frameworks

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. mdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. mdpi.com Several MCRs have been developed for the synthesis of coumarin derivatives, including those with a 3-cyano substituent.

One example involves the three-component, one-pot synthesis of 3-benzoxazole coumarins by reacting substituted salicylaldehydes, ethyl cyanoacetate, and o-aminophenols. nih.gov The reaction is typically carried out in a suitable solvent like n-butanol, affording the desired products in moderate to good yields. nih.gov Another MCR involves the piperidine/iodine-promoted reaction of salicylaldehyde, an aliphatic amine, and diethylmalonate to produce coumarin-3-carboxamides. mdpi.com

Furthermore, a photo-induced multicomponent reaction has been developed for the synthesis of sulfonylated pyrido[3,2-c]coumarin derivatives starting from 4-(allylamino)-3-cyanocoumarins. rsc.org This metal-free and additive-free method proceeds via a radical cascade cyclization, demonstrating good functional group tolerance and scalability. rsc.org The development of such novel MCRs continues to expand the synthetic toolbox for accessing complex coumarin frameworks.

Cascade and Tandem Reactions for Complex this compound Architectures

Cascade and tandem reactions provide an elegant and efficient pathway to construct complex molecular frameworks from simple precursors in a single operation, minimizing waste and purification steps. Several innovative cascade methodologies have been developed for the synthesis of intricate architectures based on the this compound core.

One notable example is an organocatalytic reaction cascade that functionalizes 3-cyano-4-styrylcoumarins at the remote γ,δ-positions. sciencepg.com This process involves a sequence of thia-Michael addition, aldol (B89426) reaction, and subsequent annulation with 2-mercaptoacetophenones. sciencepg.comfishersci.fi The reaction is promoted by a modified cinchona alkaloid catalyst, which facilitates the stereocontrolled formation of unique polycyclic products containing coumarin, 2H-pyran-2-imine, and tetrahydrothiophene (B86538) units. sciencepg.comfishersci.fi This method demonstrates high diastereo- and enantioselectivity, offering access to complex, biologically relevant fused-ring systems. sciencepg.com

Another powerful strategy involves a tandem intermolecular Michael addition followed by an intramolecular condensation. This reaction occurs between 4-alkyl-3-cyanocoumarins and 2-(polyfluoroalkyl)chromones in the presence of triethylamine, yielding a variety of functionalized benzo[c]coumarin derivatives. wikidata.org The mechanism is presumed to proceed through the formation of an intermediate enolate anion which then attacks the cyano group to achieve cyclization. wikidata.org

Furthermore, a cascade Michael-alkylation process has been developed for the synthesis of highly functionalized cyclopropa[c]coumarin derivatives. This reaction utilizes this compound and diethyl 2-bromomalonate, proceeding through a Michael-initiated ring-closure (MIRC) mechanism to build the strained cyclopropane (B1198618) ring fused to the coumarin core. labsolu.ca

Photochemical and Metal-Catalyzed Syntheses of 3-Cyanocoumarins

Harnessing the power of light and transition metals has opened new avenues for the functionalization of the this compound scaffold, often under mild conditions with high selectivity.

Visible Light-Induced Cross-Dehydrocoupling

A novel method for the direct C-4 acylation of 3-cyanocoumarins has been achieved through a visible light-induced cross-dehydrocoupling reaction with unactivated aliphatic aldehydes. cenmed.comfishersci.cafishersci.se This process uses an iridium photocatalyst, [Ir(ppy)₂(dtbbpy)]PF₆, in conjunction with tetrabutylammonium (B224687) bromide ((n-Bu)₄NBr) as a precursor for a hydrogen atom transfer (HAT) catalyst. cenmed.comfishersci.cawikipedia.org The reaction is notable for its mild conditions and broad substrate scope, accommodating linear, branched, cyclic, and α,β-unsaturated aliphatic aldehydes to produce 4-acylated coumarins in yields ranging from 41% to 98%. cenmed.comfishersci.se This represents the first example of C-4 aliphatic acylation of coumarins via this mechanism, offering an atom-economical and environmentally friendly route. fishersci.se

Table 1: Scope of Visible Light-Induced Acylation of this compound

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Isovaleraldehyde | 4-isovaleroyl-3-cyanocoumarin | 98 |

| 2 | Pivalaldehyde | 4-pivaloyl-3-cyanocoumarin | 85 |

| 3 | Cyclohexanecarbaldehyde | 4-(cyclohexanecarbonyl)-3-cyanocoumarin | 91 |

| 4 | Heptanal | 4-heptanoyl-3-cyanocoumarin | 82 |

| 5 | (E)-2-Hexenal | 4-((E)-hex-2-enoyl)-3-cyanocoumarin | 41 |

Data sourced from The Journal of Organic Chemistry, 2023. cenmed.com

Iridium-Catalyzed Enantioselective Allylic Alkylation

The first iridium-catalyzed enantioselective vinylogous allylic alkylation of coumarins provides a powerful tool for installing chiral allyl groups at the γ-position of 4-methylcoumarin (B1582148) derivatives. americanelements.comnih.gov Using a catalyst system generated from [Ir(COD)Cl]₂ and a phosphoramidite (B1245037) ligand, the reaction proceeds with easily accessible linear allylic carbonates as electrophiles. americanelements.comnih.gov This method is highly selective, producing exclusively branched products with excellent yields and enantioselectivities (up to 99:1 er). americanelements.comnih.gov The protocol is effective for a range of 3-cyanocoumarins bearing both electron-donating and electron-withdrawing substituents on the aromatic ring, without requiring pre-activation of the coumarin substrate. nih.gov

Table 2: Iridium-Catalyzed Enantioselective Allylic Alkylation of this compound Derivatives

| Entry | Coumarin Substituent (at C6) | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | H | 3-cyano-4-(1-phenylallyl)coumarin | 95 | 97:3 |

| 2 | Me | 6-methyl-3-cyano-4-(1-phenylallyl)coumarin | 94 | 98:2 |

| 3 | OMe | 6-methoxy-3-cyano-4-(1-phenylallyl)coumarin | 96 | 98:2 |

| 4 | F | 6-fluoro-3-cyano-4-(1-phenylallyl)coumarin | 95 | 97:3 |

| 5 | Cl | 6-chloro-3-cyano-4-(1-phenylallyl)coumarin | 92 | 97:3 |

Data sourced from Chemical Science, 2018. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods is crucial for accessing optically pure this compound derivatives, which are of significant interest for their potential biological activities. Organocatalysis has emerged as a particularly powerful platform for these asymmetric transformations.

Organocatalytic Asymmetric Methodologies

Organocatalysis offers a metal-free approach to asymmetric synthesis, often providing high stereocontrol through the use of small, chiral organic molecules as catalysts. These methods have been successfully applied to the synthesis of complex chiral molecules derived from this compound.

Bifunctional Catalysis in Remote (3+2)-Cycloaddition

A highly efficient enantio- and diastereoselective (3+2)-cycloaddition has been developed utilizing the vinylogous reactivity of 4-(alk-1-en-1-yl)-3-cyanocoumarins. wikipedia.orgsigmaaldrich.comfishersci.se The reaction pairs these coumarin derivatives with imines generated from salicylaldehydes and proceeds selectively at the remote double bond of the coumarin substrate. wikipedia.org

The key to the reaction's success is the use of a cinchona-derived squaramide, which acts as a bifunctional catalyst. wikipedia.org This catalyst orchestrates the reaction by simultaneously activating the 4-(alk-1-en-1-yl)-3-cyanocoumarin through hydrogen bonding with its squaramide moiety, while the basic tertiary amine of the catalyst deprotonates the aldimine to form a chiral ion pair. wikipedia.org This dual activation enables a completely stereoselective 1,3-dipolar cycloaddition, leading to the formation of complex pyrrolidine (B122466) derivatives that feature a coumarin unit and three contiguous stereogenic centers with high chemical and stereochemical efficiency. wikipedia.orgnih.gov

Table 3: Organocatalytic (3+2)-Cycloaddition of this compound Derivatives

| Entry | 4-Substituent on Coumarin | Imine Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Styryl | 4-Br-phenyl | 85 | >20:1 | 96 |

| 2 | Styryl | 4-Cl-phenyl | 87 | >20:1 | 96 |

| 3 | (E)-prop-1-en-1-yl | Phenyl | 78 | >20:1 | 94 |

| 4 | Styryl | 2-Naphthyl | 81 | >20:1 | 95 |

Data sourced from Organic Letters, 2023. wikipedia.org

Organocatalytic Michael Initiated Ring Closure (MIRC) Reactions

Metal-Catalyzed Asymmetric Synthesis

In addition to organocatalysis, metal-based catalytic systems offer powerful and unique pathways for the asymmetric synthesis of coumarin derivatives. Synergistic bimetallic catalysis, in particular, has enabled novel transformations that are difficult to achieve otherwise.

A state-of-the-art method involves a decarboxylative asymmetric [4+2] cycloaddition of 3-cyanocoumarins with vinyl benzoxazinones. cjcatal.com This reaction is efficiently catalyzed by a synergistic Pd(0)/Cu(I) bimetallic system. The proposed mechanism suggests a dual activation mode: the chiral Cu(I) complex acts as a Lewis acid to activate the this compound, while the chiral Pd(0) complex activates the vinyl benzoxazinone (B8607429) through the formation of a π-allyl-palladium intermediate. This cooperative catalysis allows for the direct and highly stereoselective synthesis of complex tetracyclic coumarin frameworks bearing three continuous stereocenters. The reaction proceeds with high yields and outstanding levels of both diastereoselectivity and enantioselectivity. cjcatal.com

Table 3: Pd/Cu-Catalyzed Asymmetric [4+2] Cycloaddition of 3-Cyanocoumarins Data sourced from Liu, Y. & Li, C. et al. cjcatal.com

| This compound R¹ Group | Vinyl Benzoxazinone R² Group | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| H | H | 95 | >20:1 | 99 |

| 6-Cl | H | 94 | >20:1 | 98 |

| 6-Br | H | 92 | >20:1 | 98 |

| 6-Me | H | 95 | >20:1 | 99 |

| 8-Me | H | 90 | >20:1 | 98 |

Reactivity and Mechanistic Studies of 3 Cyanocoumarin

Reactivity at the C-3 Position of the Coumarin (B35378) Ring System

The electrophilic character of the C-3 position, influenced by the adjacent cyano group, makes it susceptible to a range of reactions.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the cyano group at the C-3 position of the coumarin ring enhances the electrophilicity of the C4-position, making it susceptible to nucleophilic attack. jcsp.org.pk For instance, 3-cyanocoumarin reacts with Grignard reagents, such as ethylmagnesium iodide and p-tolyl magnesium bromide, via a 1,4-addition mechanism to yield 4-substituted-3-cyanocoumarins. jcsp.org.pk The reaction proceeds through the addition of the Grignard reagent to the C-4 position, followed by the elimination of HMgBr, leaving the cyano group intact. jcsp.org.pk

Furthermore, this compound is highly reactive towards the addition of cyanoacetic ester, forming an addition product more readily and with higher yields compared to other coumarin derivatives. ias.ac.in This reactivity highlights the significant influence of the C-3 cyano group on the coumarin's susceptibility to nucleophilic attack.

In a different type of nucleophilic addition, a cascade Michael-alkylation process involving this compound and 2-bromomalonate has been developed to synthesize highly functionalized cyclopropa[c]coumarin derivatives. researchgate.net

Cycloaddition Reactions

The C3-C4 double bond of this compound can participate as a dienophile in cycloaddition reactions. A notable example is the Diels-Alder reaction with various dienes. High-pressure conditions (11 kbar) have been successfully employed to facilitate the Diels-Alder cycloaddition of this compound and its hydroxy- or mesyl-substituted derivatives with methyl-1,3-butadienes. nih.govfigshare.comfuture4200.com These reactions produce 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-ones in moderate to excellent yields. nih.govfigshare.comfuture4200.com

Furthermore, a decarboxylative asymmetric [4+2] cycloaddition of 3-cyanocoumarins with vinyl benzoxazinones has been achieved using a Pd(0)/Cu(I) bimetallic catalytic system. cjcatal.com This method affords tetracyclic coumarin-derived condensed rings with high diastereoselectivities and enantioselectivities. cjcatal.com

The vinylogous reactivity of 4-(alk-1-en-1-yl)-3-cyanocoumarins has been utilized in 1,3-dipolar cycloadditions with imines derived from salicylaldehydes. acs.orgnih.govresearchgate.net This organocatalytic approach, employing a cinchona-derived squaramide bifunctional catalyst, allows for the synthesis of hybrid molecules containing both coumarin and pyrrolidine (B122466) moieties with good chemical and stereochemical efficiency. acs.orgnih.govresearchgate.net

Functionalization through C-H Activation Strategies

Recent advancements have demonstrated the functionalization of the coumarin core through C-H activation strategies. While not exclusively focused on the C-3 position of this compound itself, these methods highlight the potential for direct functionalization of the coumarin scaffold. For instance, palladium-catalyzed C-H activation has been used for the synthesis of various coumarin derivatives. mdpi.com A ruthenium(II)-catalyzed C-H activation and annulation cascade has been established to construct coumarin-fused benzo[a]quinolizin-4-ones and pyridin-2-ones. rsc.org This process involves two successive C-H bond activation/[4+2] annulation cascades. rsc.org

Reactivity at the C-4 Position and Vinylogous Reactivity

The presence of a substituent at the C-4 position in conjunction with the C-3 cyano group gives rise to vinylogous reactivity, where the reactivity at a distant position is influenced by the electronic effects of the cyano and carbonyl groups.

Vinylogous Michael Acceptor Properties

3-Cyano-4-methylcoumarins and their derivatives, such as 3-cyano-4-styrylcoumarins, act as vinylogous Michael acceptors. acs.orgresearchgate.net The olefinic moiety incorporated at the C-4 position extends the conjugated system, allowing for nucleophilic attack at the remote γ- or δ-positions. acs.org

This property has been exploited in various reactions:

Vinylogous Michael Addition: 3-Cyano-4-methylcoumarins serve as pronucleophiles in vinylogous Michael reactions with Michael acceptors like maleimides and α,β-unsaturated ketones. nih.govdntb.gov.ua

Decarboxylative Michael Reaction: A vinylogous, decarboxylative Michael reaction has been described where 3-cyano-4-methylcoumarins act as pronucleophiles, reacting with Michael acceptors activated by a carboxylic acid moiety. researchgate.netresearchgate.netresearchgate.net

Remote Functionalization Reactions

The vinylogous reactivity of 4-substituted 3-cyanocoumarins enables remote functionalization at positions distant from the initial point of electronic activation.

Key examples include:

Organocatalytic 1,6-Addition: 4-(Alk-1-en-1-yl)-3-cyanocoumarins have been used as acceptors in organocatalytic 1,6-additions with dienolates derived from 5-substituted-furan-2(3H)-ones. researchgate.neta-z.luorcid.org This allows for the synthesis of hybrid molecules with good site-selectivity and stereochemical control. a-z.lu

Remote γ,δ-Functionalization: A stereocontrolled cascade reaction involving thia-Michael/aldol (B89426)/annulation of 3-cyano-4-styrylcoumarins with 2-mercaptoacetophenones leads to remote γ,δ-functionalization. acs.orgnih.gov This approach results in the formation of polycyclic chiral products containing coumarin, 2H-pyran-2-imine, and tetrahydrothiophene (B86538) units. acs.org

Domino 1,6-Addition/Annulation: An enantioselective domino 1,6-addition/annulation reaction of 3-cyano-4-styrylcoumarins with isatin-derived Morita–Baylis–Hillman carbonates has been reported. acs.orgnih.gov

NHC-Catalyzed Oxidative γ,δ-Functionalization: An N-heterocyclic carbene (NHC)-catalyzed oxidative γ,δ-functionalization of 3-cyano-4-styrylcoumarins has been developed to produce chiral derivatives containing a cyclohexanone (B45756) unit. acs.orgnih.gov

Intramolecular Cyclization and Annulation Processes

This compound and its derivatives are versatile building blocks in organic synthesis, frequently utilized in reactions that construct complex heterocyclic systems through intramolecular cyclization and annulation. researchgate.netnih.gov These processes are valuable for creating coumarin-fused heterocycles, which are of significant interest due to their potential biological and physicochemical properties. researchgate.netnih.gov

A common strategy involves a sequence of reactions, such as a Michael addition followed by an intramolecular cyclization. For instance, the reaction of 3-acylcoumarins with 3-halooxindoles, catalyzed by an organocatalyst, proceeds through a Michael addition/intramolecular cyclization cascade to afford spirooxindole-cyclopropa[c]coumarin compounds. researchgate.net Similarly, the synthesis of highly functionalized cyclopropa[c]coumarin derivatives has been achieved through a Michael-initiated ring closure (MIRC) reaction between 3-substituted coumarins and 2-bromomalonate, using a chiral phase-transfer catalyst. researchgate.netrsc.org This method, however, resulted in poor enantioselectivity in the asymmetric variant tested. researchgate.net A more successful enantioselective synthesis of cyclopropa[c]coumarins was later developed using a (bis)cinchona alkaloid catalyst, which reacts with tert-butyl 2-bromoacetate to form an ylide that then adds to the coumarin. rsc.orgbeilstein-journals.org

Tandem reactions represent another efficient route to fused systems. A novel protocol for constructing functionalized chromeno[3,4-c]pyridine derivatives involves the Blaise reaction intermediates and 3-cyanocoumarins. thieme-connect.com This process occurs through a CuCl₂-catalyzed sequential Michael addition, intramolecular cyclization, and subsequent oxidative aromatization. thieme-connect.com This method is noted for its mild conditions and good functional group tolerance. thieme-connect.com

Organocatalytic cascades have also been effectively employed. A reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, using bifunctional catalysis, proceeds via a thia-Michael/aldol/annulation sequence. acs.orgresearchgate.net This highly diastereoselective and enantioselective reaction yields unique polycyclic products containing coumarin, 2H-pyran-2-imine, and tetrahydrothiophene units. acs.org

Annulation reactions provide direct access to fused ring systems. For example, 2-iminochromenes, which can be generated from 2-amino-3-cyano-4H-chromenes, undergo [4+3]-annulation reactions with reagents like 1,2-diaminobenzene, 2-aminophenol, and 2-aminothiophenol. bhu.ac.in These reactions, performed under mild acidic conditions, use the imino and cyano groups as electrophilic centers to generate chromeno-fused benzodiazepines and other related azepine structures. bhu.ac.in

Furthermore, amidines derived from this compound serve as synthons for nitrogen-fused heterocycles. doi.org N-functionalized amidines prepared from 4-azido-3-cyanocoumarin can undergo intramolecular cyclization under acidic or basic conditions to yield researchgate.netbenzopyrano[4,3-b]pyridin-5-ones. doi.org

The table below summarizes selected annulation reactions involving this compound derivatives to form fused heterocyclic systems.

| Reactants | Catalyst/Reagent | Product Type | Yield | Ref |

| 3-Cyano-4-styrylcoumarins + 2-Mercaptoacetophenones | Bifunctional organocatalyst | Polycyclic Thia-Michael/Aldol/Annulation Adducts | Good | acs.org |

| Blaise reaction intermediate + this compound | CuCl₂ | Chromeno[3,4-c]pyridines | Moderate to Good | thieme-connect.com |

| 4-Azido-3-cyanocoumarin derived amidine | p-Toluenesulfonic acid | researchgate.netBenzopyrano[4,3-b]pyridin-5-ones | Good | doi.org |

| 2-Iminochromene (from chromene precursor) + 1,2-Diaminobenzene | Mild acid | Chromenobenzodiazepines | Good | bhu.ac.in |

| 3-Substituted coumarins + Diethyl 2-bromomalonate | Chiral phase-transfer catalyst | Cyclopropa[c]coumarins | ~75% (poor ee) | researchgate.net |

| 3-Acyl/Benzoyl coumarins + tert-Butyl 2-bromoacetate | (DHQ)₂PYR / Cs₂CO₃ | Cyclopropa[c]coumarins | Good to Excellent | rsc.orgbeilstein-journals.org |

Proposed Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanisms and transition states is crucial for optimizing reaction conditions and controlling stereoselectivity in the synthesis of complex molecules from this compound.

In the palladium-catalyzed synthesis of 3-aroyl coumarins from 3-cyanocoumarins and arylboronic acids, a plausible mechanism has been proposed. sci-hub.se The cycle is believed to initiate with the transmetalation of the palladium(II) catalyst with the arylboronic acid to form an aryl palladium species. sci-hub.se This is followed by a key step: the carbopalladation of the nitrile group, where the aryl group undergoes intramolecular insertion into the cyano moiety to create a ketimine Pd(II) complex. sci-hub.se Finally, hydrolysis of this ketimine intermediate releases the 3-aroyl coumarin product and regenerates the active catalyst for the next cycle. sci-hub.se

For the organocatalytic cascade reaction between 3-cyano-4-styrylcoumarins and 2-mercaptocarbonyl compounds, a detailed mechanism involving a bifunctional catalyst has been put forward. acs.org The catalyst is thought to activate both the coumarin substrate and the mercapto compound independently. The cascade begins with a thia-Michael addition, followed by an aldol reaction and subsequent annulation to form the final polycyclic product. acs.org The absolute stereochemistry of the products suggests a well-organized transition state orchestrated by the chiral catalyst. acs.org

In the synthesis of researchgate.netbenzopyrano[4,3-b]pyridin-5-ones from N-functionalized amidines of this compound, the ring-closure mechanism is proposed to occur through the isomerization of the amidine to its enediamino tautomer. doi.org This tautomer then undergoes an intramolecular condensation between the α-carbon and a formyl group (in related substrates) or a related cyclization for the cyano-derived amidines, with acidic conditions generally providing better yields by facilitating this isomerization and cyclization. doi.org

The stereochemical outcome of the asymmetric remote (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and aldimines is explained by a stereochemical model where a bifunctional organocatalyst plays a dual role. nih.gov The process is initiated by the deprotonation of the aldimine to generate an ylide, which forms a chiral ion pair with the catalyst. nih.gov Concurrently, the coumarin substrate is activated through hydrogen bonding with the squaramide moiety of the same catalyst, guiding the facial selectivity of the cycloaddition. nih.gov

Transition state analysis has also been applied to rationalize the outcomes of Michael-initiated ring closure (MIRC) reactions. For the synthesis of spiro-cyclopropyl oxindoles from related coumarin precursors, a proposed transition state involves the simultaneous activation of both reaction partners through hydrogen-bonding interactions with a bifunctional urea (B33335) catalyst. rsc.org Similarly, in the enantioselective synthesis of cyclopropa[c]coumarins, the reaction is believed to proceed via an ammonium (B1175870) ylide intermediate generated in situ. rsc.orgbeilstein-journals.org The chiral Lewis base catalyst reacts with an alkyl bromoacetate, and in the presence of an inorganic base, an ylide is formed. rsc.org This ylide then participates in a Michael addition to the coumarin, followed by an intramolecular nucleophilic substitution to yield the cyclopropane (B1198618) ring, with the catalyst controlling the stereochemistry of the addition. rsc.orgbeilstein-journals.org

Derivatization Strategies and Scaffold Modification of 3 Cyanocoumarin

Construction of Spiro Compounds

The synthesis of spiro compounds from the coumarin (B35378) core represents a significant strategy for creating three-dimensional molecular architectures. One notable approach involves the creation of spirooxindole-cyclopropa[c]coumarin derivatives. Although this reaction often starts from 3-acylcoumarins, the underlying principle of activating the C3-C4 double bond is analogous to that in 3-cyanocoumarin.

A highly diastereo- and enantioselective cyclopropanation reaction of 3-acylcoumarins with 3-halooxindoles can be catalyzed by an organocatalyst. researchgate.net This process proceeds through a [2+1] Michael addition/intramolecular cyclization cascade to furnish spirooxindole-cyclopropa[c]coumarin compounds that bear three continuous stereocenters. researchgate.net Research by Yuan and coworkers detailed an asymmetric synthesis of these spiro compounds using a bifunctional squaramide catalyst, which facilitates the cascade reaction. rsc.org Dynamic high-resolution mass spectrometry studies have been used to confirm the formation of these spirocyclic products. rsc.org

Table 1: Synthesis of Spirooxindole Cyclopropa[c]coumarins

| Coumarin Reactant | Oxindole Reactant | Catalyst | Key Transformation | Product Type | Citation |

|---|---|---|---|---|---|

| 3-Acylcoumarin | 3-Halooxindole | Bifunctional Squaramide | [2+1] Michael/Intramolecular Cyclization | Spirooxindole-cyclopropa[c]coumarin | researchgate.netrsc.org |

Synthesis of Fused Heterocyclic Systems

The 3,4-double bond in this compound is a key site for annulation reactions, allowing for the construction of various heterocyclic rings fused to the coumarin core. This leads to a diverse array of polycyclic structures, including dihydrofurocoumarins, pyranocoumarins, and others.

Dihydrofurocoumarins and Furanocoumarins

The synthesis of furo[3,2-c]coumarins and their dihydro analogs typically involves the annulation of a furan (B31954) ring across the C3 and C4 positions of a coumarin precursor. While many established methods utilize 4-hydroxycoumarin (B602359) as the starting material, the goal is to adapt these strategies to this compound. rsc.orgmdpi.com

For instance, a common strategy involves the reaction of 4-hydroxycoumarin with reagents like substituted phenacyl bromides and aldehydes in a one-pot, three-component approach. rsc.org Another method describes an annulation protocol applied to 4-hydroxycoumarin and nitrostilbenes to access angular dihydrofuro[3,2-c]coumarins, which can then be aromatized to the corresponding furo[3,2-c]coumarins. mdpi.com The development of analogous reactions starting from this compound remains an area of synthetic interest.

Pyrano[3,2-c]coumarins

Pyrano[3,2-c]coumarins are another important class of fused heterocycles. rsc.org Similar to furocoumarins, many synthetic routes to this scaffold begin with 4-hydroxycoumarin. beilstein-journals.orgsemanticscholar.org For example, an asymmetric organocatalyzed domino reaction between 4-hydroxycoumarins and substituted methylene (B1212753) malononitriles can afford a variety of pyrano[3,2-c]chromene derivatives with good to excellent yields. beilstein-journals.orgsemanticscholar.org The development of synthetic methods that utilize this compound as the starting platform would provide a valuable alternative route to these structures.

Cyclopropa[c]coumarins

A significant modification of the this compound scaffold is the formation of a fused cyclopropane (B1198618) ring, yielding cyclopropa[c]coumarin derivatives. These strained ring systems are valuable synthetic intermediates.

A convenient and efficient method for synthesizing highly functionalized cyclopropa[c]coumarin derivatives involves a cascade Michael-initiated ring closure (MIRC) reaction between 3-substituted coumarins, including this compound, and 2-bromomalonate. researchgate.net This reaction can be performed using a chiral phase-transfer catalyst (PTC) to achieve moderate enantioselectivity. researchgate.net Another approach is the enantioselective synthesis described by Sun and coworkers, where a catalyst reacts with tert-butyl 2-bromoacetate to form an ylide. rsc.orgbeilstein-journals.org This ylide then undergoes a Michael addition to the coumarin followed by a nucleophilic substitution to form the cyclopropa[c]coumarin product in good yields and high enantioselectivities. rsc.orgbeilstein-journals.org

Table 2: Synthesis of Cyclopropa[c]coumarin Derivatives from 3-Substituted Coumarins

| Reactant 1 | Reactant 2 | Catalyst/Base | Yield | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|---|

| 3-Substituted Coumarin | 2-Bromomalonate | Chiral Phase-Transfer Catalyst | Average (75%) | Up to 41% | researchgate.net |

| Coumarin | tert-Butyl 2-bromoacetate | (DHQ)₂PYR / Cs₂CO₃ | Up to 97% | Up to 97% | rsc.orgbeilstein-journals.org |

Benzocoumarin Derivatives

The fusion of an additional benzene (B151609) ring to the this compound framework leads to benzocoumarin derivatives, extending the π-system of the molecule. A versatile, three-component reaction has been developed for synthesizing diversely functionalized benzocoumarins starting from 3-cyano-4-styrylcoumarins, 1,3-indandione, and various aliphatic alcohols. researchgate.net This strategy provides straightforward access to complex benzocoumarins bearing both an amine and a substituted benzoyl group under simple heating conditions. researchgate.net The key advantages of this method include the use of readily available precursors, operational simplicity, and excellent yields. researchgate.net

Pyrrolidine (B122466) Derivatives via Cycloaddition

The activated C3-C4 bond of coumarin derivatives is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to fused pyrrolidine systems. An efficient and highly stereoselective method for preparing pyrrolidine derivatives involves the organocatalytic [3+2] cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines derived from salicylaldehydes. acs.orgresearchgate.net

This reaction proceeds selectively at the remote double bond of the styryl group. acs.org The process is typically promoted by a bifunctional organocatalyst, such as a quinine-derived squaramide, which activates both the imine and the cyanocoumarin component through hydrogen bonding interactions. acs.org This leads to the stereoselective formation of a five-membered pyrrolidine ring fused to the coumarin scaffold, generating products with three adjacent stereogenic centers in high chemical and stereochemical efficiency. acs.org

Table 3: Synthesis of Pyrrolidine Derivatives from this compound Precursors

| Coumarin Reactant | Dipole Precursor | Catalyst | Reaction Type | Product | Citation |

|---|---|---|---|---|---|

| 4-(Alk-1-en-1-yl)-3-cyanocoumarin | Imines (from salicylaldehyde) | Quinine-derived squaramide | Remote [3+2] Cycloaddition | Fused Pyrrolidine | acs.orgresearchgate.net |

π-Extended Coumarin Derivatives Synthesis

The extension of the coumarin π-system is a key strategy for developing advanced materials, particularly those with specific photophysical properties. unimi.it This is often achieved through annulation reactions that build additional rings onto the coumarin framework.

Transition-metal-catalyzed C-H activation and annulation reactions are powerful tools for constructing polycyclic heteroaromatic systems fused to the coumarin core. unimi.it For instance, π-extended coumarins can be synthesized from 3,4-disubstituted coumarin precursors via palladium-catalyzed annulation with alkynes and arynes. unimi.it This process involves the formation of two new carbon-carbon bonds. unimi.it Similarly, ruthenium (II) catalysis has been employed in [4+2] annulation reactions of 3-N-methoxy carboxamide coumarins to yield π-extended coumarin-fused pyridone scaffolds. unimi.it

Another approach involves the synthesis of benzocoumarin derivatives. A versatile and atom-economic three-component reaction between 3-cyano-4-styrylcoumarins, 1,3-indandione, and aliphatic alcohols has been developed to synthesize diversely functionalized benzocoumarins under simple heating conditions. researchgate.net This method is noted for its use of readily available precursors, operational simplicity, and good functional group tolerance. researchgate.net Additionally, cyanophenylbenzocoumarin-3-carboxylates have been synthesized, representing another class of π-extended systems. acgpubs.org

Table 1: Selected Methods for π-Extended Coumarin Synthesis

| Starting Material Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| 3,4-Disubstituted Coumarins | Alkynes/Arynes, Palladium Catalyst | π-Extended Coumarins | unimi.it |

| 3-N-Methoxy Carboxamide Coumarins | Ruthenium (II) Catalyst | Coumarin-Fused Pyridones | unimi.it |

Regioselective Introduction of Diverse Functional Groups

The distinct reactivity of the C-3 and C-4 positions on the coumarin ring allows for selective modifications and the introduction of a wide array of functional groups. nih.gov

Functionalization at the C-4 Position: The vinylogous reactivity of 4-substituted-3-cyanocoumarins makes them excellent substrates for various transformations. 4-Methyl-3-cyanocoumarin and its derivatives are recognized as effective pronucleophilic vinylogous reactants in enantioselective reactions. acs.org A notable example is the visible light-induced cross-dehydrocoupling of 3-cyanocoumarins with unactivated aliphatic aldehydes, which enables the C-4 acylation of the coumarin ring. researchgate.net This method is atom-economical and provides a route to 4-acylated coumarins. researchgate.net

Remote Functionalization of 4-Alkenyl-3-cyanocoumarins: Derivatives such as 3-cyano-4-styrylcoumarins serve as acceptors in organocatalytic 1,6-addition reactions. researchgate.net This allows for remote γ,δ-functionalization. acs.org For example, a reaction cascade involving 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, proceeding through a sequence of thia-Michael/aldol (B89426)/annulation reactions, yields unique polycyclic chiral products containing coumarin, 2H-pyran-2-imine, and tetrahydrothiophene (B86538) units. acs.org This highly diastereoselective and enantioselective reaction is achieved using bifunctional catalysis. acs.org

Another strategy involves the remote (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines derived from salicylaldehyde (B1680747). acs.org This organocatalytic bifunctional activation leads to products bearing two biologically relevant units with high chemical and stereochemical efficiency, controlled by a quinine-derived catalyst. acs.org

Functionalization at the C-3 Position: Direct functionalization at the C-3 position is also a well-established strategy. A copper(I) iodide (CuI)-catalyzed reaction of coumarins with arylamines allows for the regioselective synthesis of 3-arylcoumarins under mild conditions. sioc-journal.cn This method demonstrates good functional group tolerance and is believed to proceed via a radical pathway. sioc-journal.cn Furthermore, a metal-free, iodine-assisted method has been developed for the regioselective C3-H chalcogenation of 4-phenyl aminocoumarin, enabling the introduction of selenium or sulfur moieties using diphenyl dichalcogenides. researchgate.net

Table 2: Examples of Regioselective Functionalization of Coumarin Derivatives

| Position | Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C-4 | Acylation | Aliphatic Aldehydes, Visible Light | Acyl group | researchgate.net |

| γ,δ (remote) | 1,6-Addition/Annulation | 2-Mercaptoacetophenones, Organocatalyst | Thiophene/Pyran-imine fused system | acs.org |

| γ,δ (remote) | (3+2)-Cycloaddition | Salicylaldehyde-derived imines, Quinine-derived catalyst | Polycyclic N,O-heterocycle | acs.org |

| C-3 | Arylation | Arylamines, CuI | Aryl group | sioc-journal.cn |

Photophysical Properties and Optoelectronic Characterization

Fluorescence Spectroscopy of 3-Cyanocoumarin and Derivatives

The fluorescence of coumarin (B35378) compounds is highly sensitive to their local environment, including polarity and microviscosity. nih.gov While coumarin itself exhibits weak fluorescence, the introduction of specific substituents can lead to strong fluorescence in the visible spectrum. researchgate.net The lactone group in coumarins helps to lock the C=C bond in a cis-conformation, which enhances their fluorescence quantum yield and photostability under UV light. researchgate.net

Absorption and Emission Spectra Analysis

The absorption and fluorescence spectra of this compound derivatives are significantly influenced by substituents and the solvent environment. For instance, 7-hydroxy-4-cyanocoumarins in organic solvents show an intense absorption band between 365-390 nm and an emission maximum between 450 and 470 nm. oup.com In aqueous solutions, the fluorescence maxima for these compounds are observed around 570-600 nm, with excitation maxima varying between 410 and 510 nm. oup.com The presence of a 4-cyano group can induce a significant long-wavelength shift in both absorption (30-40 nm in methanol) and emission (55-80 nm). oup.com

Derivatives such as phenylcoumarin-3-carboxylates with electron-donating groups at the 7-position exhibit fluorescence at longer wavelengths, for example, 420-460 nm in chloroform (B151607) and 460-504 nm in acetonitrile (B52724). acgpubs.org In contrast, cyanophenylbenzocoumarin-3-carboxylates show emission at shorter wavelengths in chloroform and ethanol (B145695) (308 to 388 nm), while in acetonitrile, some derivatives exhibit emission near the blue region (around 450 nm). acgpubs.org

A study of coumarin-triphenyliminophosphorane (TPIPP) derivatives revealed that upon oxidation, they exhibit a hypsochromic (blue) shift in absorption from approximately 430 nm to 350 nm. nih.govacs.org This blue-shifted absorption is consistent with the absorption pattern of the this compound chromophore. nih.govacs.org

The table below summarizes the absorption and emission data for selected this compound derivatives.

| Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) |

| 7-Hydroxy-4-cyanocoumarins | Methanol | 405-430 | Green fluorescence |

| Phenylcoumarin-3-carboxylates (7-N,N-diethylamino) | Chloroform | - | 420-460 |

| Phenylcoumarin-3-carboxylates (7-N,N-diethylamino) | Acetonitrile | - | 460-504 |

| Cyanophenylbenzocoumarin-3-carboxylates | Chloroform | - | 308-388 |

| Cyanophenylbenzocoumarin-3-carboxylates | Ethanol | - | 308-388 |

| Coumarin-TPIPP (oxidized) | - | 350 | - |

Quantum Yield Determination

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent compounds. The reported quantum yield for this compound itself is quite low, in the range of 0.006 to 0.02. nih.govacs.org However, specific substitutions on the coumarin ring can significantly enhance the quantum yield.

For example, certain cyanophenylbenzocoumarin-3-carboxylates have demonstrated high quantum yields in ethanol, with values of 0.70, 0.80, and 0.74 for compounds 9b, 9d, and 9e respectively, which are considerably higher than that of the standard Rhodamine B in the same solvent. acgpubs.org Another derivative, compound 6e, also showed a high quantum yield of 0.79 in ethanol. acgpubs.org

The oxidation of coumarin-TPIPP derivatives can lead to a substantial increase in their quantum yields. nih.govacs.org For instance, two such derivatives showed approximately 2.5-fold and 11-fold increases in their quantum yields after chemical oxidation. nih.gov This enhancement is attributed to an emissive radical effect originating from the in situ generation of radical cations at the iminophosphorane (P=N) bond. nih.govacs.org

The table below presents the quantum yields for several this compound derivatives.

| Compound | Solvent | Quantum Yield (Φf) |

| This compound | - | 0.006 - 0.02 |

| Cyanophenylbenzocoumarin-3-carboxylate (9b) | Ethanol | 0.70 |

| Cyanophenylbenzocoumarin-3-carboxylate (9d) | Ethanol | 0.80 |

| Cyanophenylbenzocoumarin-3-carboxylate (9e) | Ethanol | 0.74 |

| Phenylcoumarin-3-carboxylate (6e) | Ethanol | 0.79 |

| Coumarin-TPIPP Derivative 1 (oxidized) | - | ~2.5x increase |

| Coumarin-TPIPP Derivative 3 (oxidized) | - | ~11x increase |

Effects of Substituents on Photophysical Behavior

Substituents play a crucial role in modulating the photophysical properties of this compound. The introduction of an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position creates a "push-pull" system, which can enhance intramolecular charge transfer (ICT) and influence the fluorescence properties. acgpubs.org

The presence of a cyano group at the 3-position generally favors the formation of a para-quinoidal resonance structure, which is important for the ICT state under photoexcitation. nih.govacs.org A 4-cyano group can lead to a significant bathochromic (red) shift in both absorption and emission spectra. oup.com

In a series of phenylcoumarin-3-carboxylates, those with an N,N-diethylamino group at the 7-position exhibited longer emission wavelengths compared to those with a morpholine (B109124) group, which can be attributed to the stronger electron-donating nature of the diethylamino group. acgpubs.org For cyanophenylbenzocoumarin-3-carboxylates, the presence of an additional aromatic nucleus in the acceptor part, along with a strong electron-withdrawing cyano group, can lead to extended conjugation and high quantum yields. acgpubs.org

Solvent Effects on Fluorescence (Solvatochromism)

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a prominent feature of this compound derivatives. The absorption and emission spectra of these compounds are often sensitive to the polarity of the solvent. acgpubs.orgacademie-sciences.fr

For instance, phenylcoumarin-3-carboxylates with a 7-N,N-diethylamino group show longer emission wavelengths in the more polar solvent acetonitrile (460-504 nm) compared to the less polar chloroform (420-460 nm). acgpubs.org In some cases, an increase in solvent polarity can lead to a blue shift (hypsochromic shift) in the fluorescence spectra due to intramolecular charge transfer. acgpubs.org

A study on 3-cyano-7-diethylaminocoumarin and its iminocoumarin analogs in various solvents showed that these compounds exhibit close spectroscopic behavior, with the iminocoumarins showing better fluorescence efficiency in polar and moderately protic solvents. academie-sciences.fr This indicates that the solvent environment can significantly impact the fluorescence quantum yield. academie-sciences.fr

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This effect is often observed in molecules with rotatable parts, where the restriction of intramolecular rotation in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence. nih.gov

While AIE is commonly associated with propeller-like molecules, a coumarin derivative containing a seven-membered aliphatic ring (CD-7) has been reported to exhibit typical AIE characteristics. nih.gov In solution, the large aliphatic ring in CD-7 allows for out-of-plane twisting of the molecular backbone, which promotes non-radiative decay and results in poor emission. nih.gov In the aggregated state, this twisting motion is restricted, blocking the non-radiative channels and leading to strong fluorescence. nih.gov This finding suggests that AIE is a more general phenomenon and not limited to molecules with aromatic rotors. nih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Coumarin derivatives, particularly those with a "push-pull" electronic structure, have shown promising NLO properties.

A computational study on 3-styryl coumarin derivatives with a 4-cyano group revealed that the presence of the cyano group enhances intramolecular charge transfer, leading to a red shift in absorption and significant first-order hyperpolarizability values. ijsr.net These values were found to be 494 to 794 times that of urea (B33335), a standard NLO material, depending on the substituent's position. ijsr.net The NLO behavior was also found to be influenced by solvent polarity. ijsr.net

Another study investigating 3-styryl and 3-vinyl coumarin dyes using Density Functional Theory (DFT) found that the dye (E)-7-(diethylamino)-3-(4-nitrostyryl)-2H-chromen-2-one exhibited the highest NLO response. ias.ac.in The study also indicated that the first excited state is more polarized than the ground state, which is desirable for an enhanced NLO response. ias.ac.in

Spectroscopic Techniques for Photophysical Elucidation

The investigation of the photophysical behavior of this compound relies on a suite of spectroscopic techniques that probe the molecule's interaction with electromagnetic radiation. Standard methods such as UV-Visible absorption and fluorescence spectroscopy are fundamental in characterizing its electronic transitions. fishersci.ca

A particularly powerful method for obtaining detailed structural and dynamic information is two-dimensional infrared (2D IR) spectroscopy. This advanced technique has been used to study this compound by examining the interactions between its specific vibrational modes. Key vibrational modes investigated include the nitrile (C≡N) stretch at approximately 2240 cm⁻¹, the carbonyl (C=O) stretch at 1744 cm⁻¹, and a carbon-carbon double bond (C=C) stretch of the coumarin ring at 1613.7 cm⁻¹.

In a 2D IR experiment, the coupling and energy transfer between these vibrational modes are measured, which provides insights into the molecule's three-dimensional structure and how vibrational energy is transported across the molecular framework. For instance, cross-peaks observed between the C≡N and C=O modes in the 2D IR spectrum reveal their interaction, offering a measure of the distance and orientation between these two functional groups. This relaxation-assisted 2D IR (RA 2DIR) method can identify long-range connectivity patterns within the molecule by utilizing vibrational energy relaxation pathways to enhance the signals between distant modes.

Electronic Transitions and Intramolecular Charge Transfer (ICT)

The photophysical properties of this compound are dominated by π-π* electronic transitions and a significant intramolecular charge transfer (ICT) character. fishersci.cauni.luuni.lu The presence of the strongly electron-withdrawing cyano (-CN) group at the 3-position of the coumarin ring is crucial to this behavior. fishersci.cauni.lu

Upon photoexcitation, the cyano group facilitates the formation of a para-quinoidal resonance structure, which promotes a shift of electron density from the benzopyranone part of the molecule (the donor) to the cyano group (the acceptor). fishersci.cauni.lu This light-induced redistribution of electron density is known as an intramolecular charge transfer (ICT) state. fishersci.cauni.lu The formation of this ICT state is a key feature of "push-pull" systems, where electron-donating and electron-withdrawing groups are part of the same conjugated system.

The ICT process significantly influences the fluorescence properties of the molecule. While many coumarin derivatives are highly fluorescent, this compound itself is characterized by a very low fluorescence quantum yield (Φf), with reported values in the range of 0.006 to 0.02. fishersci.cauni.lu This suggests that the ICT state provides an efficient non-radiative decay pathway for the excited state, quenching potential fluorescence. The stereochemical behavior of probes based on the coumarin scaffold is primarily dependent on this intramolecular charge transfer. The charge transfer absorption and the corresponding emission are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism, which is typical for molecules with a significant difference in dipole moment between their ground and excited states.

Computational Chemistry and Theoretical Modeling of 3 Cyanocoumarin

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgacs.org It is based on using the spatially dependent electron density as the fundamental variable, which simplifies the complexity of the many-electron wavefunction. acs.org Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the description of excited states and the prediction of electronic spectra. acs.orgmdpi.com

DFT calculations are instrumental in elucidating the electronic structure of 3-cyanocoumarin. By solving the Kohn-Sham equations, researchers can determine ground-state properties, including the distribution of electron density, molecular orbital energies, and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The HOMO and LUMO, often referred to as frontier molecular orbitals (FMOs), are crucial for understanding a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and the energy required for electronic excitation.

For coumarin-based systems, DFT studies have shown that the distribution and energy of these orbitals are significantly influenced by the nature and position of substituents on the coumarin (B35378) ring. plos.org In this compound, the electron-withdrawing cyano (-CN) group at the 3-position influences the electron density distribution across the pyrone ring and the fused benzene (B151609) ring. This substitution pattern affects the energies of the FMOs. DFT calculations can precisely map these electronic effects, showing the delocalization of electron density and identifying regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting sites of electrophilic or nucleophilic attack. mdpi.com

| Computational Method | Property | Typical Finding for Substituted Coumarins |

|---|---|---|

| DFT (e.g., B3LYP functional) | HOMO Energy | Influenced by electron-donating/withdrawing groups, affecting electron-donating ability. |

| DFT (e.g., B3LYP functional) | LUMO Energy | Lowered by electron-withdrawing groups like -CN, enhancing electron-accepting ability. |

| DFT (e.g., B3LYP functional) | HOMO-LUMO Gap | Determines electronic excitation energy and chemical reactivity. |

| DFT (e.g., B3LYP functional) | Electron Density Distribution | Reveals charge polarization and reactive sites within the molecule. |

TD-DFT is a primary computational tool for predicting the photophysical properties of fluorescent molecules like this compound. mdpi.com It is used to calculate the energies of electronic excited states, which correspond to the absorption of light (UV-Vis absorption spectra). By optimizing the geometry of the first excited state, TD-DFT can also predict the energy of fluorescence emission, allowing for the estimation of Stokes shifts (the difference between the absorption and emission maxima).

Studies on various coumarin derivatives demonstrate that TD-DFT can accurately predict how different substituents affect their photophysical properties. nih.govnih.gov For instance, the introduction of the cyano group at the 3-position is known to cause a bathochromic (red) shift in both the absorption and emission spectra. nih.gov TD-DFT calculations can rationalize these shifts by analyzing the nature of the electronic transitions involved, typically from a HOMO to a LUMO state, which often possess intramolecular charge transfer (ICT) character. nih.gov The accuracy of these predictions is dependent on the choice of the functional and basis set. mdpi.com

Researchers use TD-DFT to:

Simulate UV-Vis Absorption Spectra: By calculating the vertical excitation energies and oscillator strengths of the lowest electronic transitions.

Predict Fluorescence Emission Wavelengths: By optimizing the geometry of the first excited state (S₁) and calculating the energy difference to the ground state (S₀).

Understand Solvent Effects: By incorporating solvent models (e.g., Polarizable Continuum Model - PCM) to predict how the photophysical properties change in different solvent environments (solvatochromism).

These theoretical predictions are invaluable for designing novel fluorescent probes and materials, as they allow for the in silico screening of compounds with desired optical properties before undertaking synthetic efforts. nih.gov

Elucidation of Electronic Structure

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves, providing detailed information on its dynamic behavior and conformational flexibility.

While specific MD simulation studies focusing solely on this compound are not extensively documented in dedicated publications, the technique is widely applied to coumarin derivatives to understand their behavior in complex environments, such as in solution or bound to biological macromolecules.

An MD simulation of this compound would typically involve:

System Setup: Placing the this compound molecule in a simulation box, often filled with a solvent like water, to mimic experimental conditions.

Force Field Application: Defining a force field (e.g., CHARMM, AMBER) that describes the potential energy of the system as a function of atomic coordinates. This includes terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: Integrating the equations of motion numerically over a set period, from nanoseconds to microseconds, to generate an atomic-level trajectory.

Analysis: Analyzing the trajectory to calculate structural and dynamic properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of intermolecular interactions like hydrogen bonds.

MD simulations are particularly powerful when combined with molecular docking to assess the stability of a ligand-protein complex. For this compound as a potential ligand, MD simulations could verify whether it remains stably bound in the target's active site, observe any induced conformational changes in the protein, and provide a more dynamic picture of the binding interactions. Furthermore, MD can be used to study solvation dynamics, revealing how solvent molecules rearrange around the coumarin upon electronic excitation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new, unsynthesized molecules.

A QSAR model is typically expressed as: Activity = f (Molecular Descriptors)

For a compound like this compound, a QSAR study would involve the following steps:

Data Collection: Assembling a dataset of coumarin derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), physicochemical (e.g., logP), and electronic (e.g., dipole moment, HOMO/LUMO energies from DFT) properties.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a regression or classification model that correlates a subset of the most relevant descriptors with the observed activity.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model training).

Although specific QSAR models focused exclusively on this compound are part of larger studies, its descriptors can be readily calculated and used. The cyano group would significantly influence descriptors related to polarity, polarizability, and hydrogen bonding potential, making it a key feature in any QSAR model for a series of related compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor binding.

In a typical docking study involving this compound, the process is as follows:

Preparation of Structures: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The 3D structure of this compound is generated and optimized.

Binding Site Definition: The active site or binding pocket of the protein is identified.

Conformational Sampling: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.

Interaction Analysis: The best-ranked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the protein.